2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-23-16(6-7-22-23)15-5-2-11(9-20-15)10-21-17(24)13-4-3-12(19)8-14(13)18/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDSIITXHIVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolyl-pyridine intermediate, which is then coupled with the benzamide derivative. Key steps may include:
Formation of the pyrazolyl-pyridine intermediate: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine aldehyde.
Coupling reaction: The intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
Research indicates that compounds similar to 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide may serve as effective agents against various cancer types. The compound's structure allows it to potentially inhibit specific kinases involved in tumor proliferation. For instance, studies on related pyrazole derivatives have shown promising results against cancer cell lines, including MCF7 and A549, demonstrating significant cytotoxic effects with IC₅₀ values indicating effective inhibition of cell growth .
2. Kinase Inhibition
The compound's design suggests it may act as a selective inhibitor of certain kinases, which are crucial in many signaling pathways associated with cancer and other diseases. For example, the inhibition of the MPS1 kinase has been linked to reduced tumor growth in xenograft models, highlighting the therapeutic potential of such compounds in targeting aberrant cell signaling .
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazole-based compounds similar to 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide:
- Inhibition of Plasmodial Kinases : A study identified novel inhibitors for PfGSK3 and PfPK6 kinases, which are essential for malaria treatment. Compounds were screened for their ability to inhibit these kinases effectively .
- Structure-Based Drug Design : Research involving structure-based design has led to the development of potent inhibitors targeting MPS1, showcasing how modifications in similar chemical frameworks can yield compounds with enhanced therapeutic profiles .
- Pyrazole Derivatives in Oncology : Recent advancements have highlighted the role of pyrazole derivatives as promising anticancer agents, demonstrating their ability to induce apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogs identified in the evidence:
Electronic and Physicochemical Implications
- Halogen Effects : The target compound’s chlorine and fluorine substituents (electron-withdrawing) may enhance binding to hydrophobic pockets in biological targets compared to methoxy (electron-donating) groups in ’s analogs .
- Heterocyclic Systems: The pyridine-pyrazole moiety in the target offers planar rigidity, contrasting with the non-planar benzoxazinone () or morpholine () systems, which may influence stacking interactions .
- Solubility and Lipophilicity : Piperazine () and morpholine () rings improve aqueous solubility, whereas trifluoropropyloxy () increases lipophilicity .
Computational Insights
For example:
- The trifluoromethyl group in ’s analog may create strong dipole moments, altering charge distribution compared to the target’s simpler halogen substituents.
- Topological analysis of electron density could reveal differences in hydrogen-bonding capacity between the target’s pyrazole and ’s pyrimidinone.
Biological Activity
2-Chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHClFNO
- Molecular Weight : 344.8 g/mol
- CAS Number : 2320891-61-8
The compound acts primarily as a selective androgen receptor modulator (SARM), which means it can selectively modulate androgen receptors in tissues, potentially leading to therapeutic effects in conditions influenced by these receptors, such as certain cancers and muscle wasting disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 2-Chloro-4-fluoro-N-(...) | MCF7 (Breast Cancer) | 3.79 | |
| 2-Chloro-4-fluoro-N-(...) | SF-268 (Brain Cancer) | 12.50 | |
| 2-Chloro-4-fluoro-N-(...) | NCI-H460 (Lung Cancer) | 42.30 |
These findings suggest that the compound could be developed further for anticancer therapies.
Anti-Tubercular Activity
In related research, compounds structurally similar to 2-chloro-4-fluoro-N-(...) were evaluated for their anti-tubercular properties. A series of benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 µM . Although specific data on the compound is limited, the structural similarities indicate potential efficacy.
Cytotoxicity Studies
Cytotoxicity evaluations on human embryonic kidney cells (HEK-293) revealed that several derivatives of pyrazole compounds were non-toxic at effective concentrations . This is a crucial factor for drug development, as it suggests a favorable safety profile.
Case Studies
- Study on SARs : A study focusing on SARs demonstrated that modifications to the pyrazole ring significantly influenced biological activity. The introduction of various substituents led to enhanced binding affinity and selectivity towards androgen receptors, indicating that similar modifications might enhance the efficacy of 2-chloro-4-fluoro-N-(...) .
- Anti-Cancer Efficacy : In a comparative study of several pyrazole derivatives, one derivative demonstrated an IC value of 26 µM against A549 lung cancer cells, showcasing the potential for this class of compounds in oncology .
Q & A
Q. What approaches resolve conflicting bioactivity data across studies (e.g., varying IC₅₀ values)?
- Standardization:
- Assay Conditions: Control pH (7.4), temperature (25°C), and ATP concentration (1 mM) in kinase assays .
- Batch Variability: Validate compound purity via LC-MS for each experiment .
- Meta-Analysis: Compare data with structurally related pesticides (e.g., fluazuron) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
